
Etodolac
Vue d'ensemble
Description
L'étodolac est un anti-inflammatoire non stéroïdien (AINS) utilisé pour traiter la douleur et l'inflammation associées à des affections telles que l'arthrose et la polyarthrite rhumatoïde . Il a été breveté en 1971 et approuvé pour un usage médical en 1985 . L'étodolac agit en inhibant l'enzyme cyclooxygénase, impliquée dans la synthèse des prostaglandines, des composés qui modulent l'inflammation et la douleur .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'étodolac peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du 7-éthyl-tryptophol avec le méthyl 3-oxo-pentanoate en présence d'un acide minéral concentré à des températures comprises entre - 20 °C et + 50 °C . Le produit résultant est ensuite hydrolysé pour obtenir l'étodolac . Une autre méthode consiste à utiliser le 7-éthyl indole comme matière première, qui réagit avec l'éthyl 2-(éthoxycarbosulfanyl) thioacétate et est ensuite réduit par un agent réducteur pour préparer un intermédiaire important, le 7-éthyl tryptophol .
Méthodes de production industrielle : La production industrielle d'étodolac implique généralement la méthode de synthèse de l'indole de Fischer, qui utilise l'o-nitroéthylbenzène comme matière première. Ce composé est réduit en o-éthylaniline, qui subit ensuite une diazotation et une réduction pour obtenir le chlorhydrate d'o-éthylphénylhydrazine. Cet intermédiaire est ensuite mis à réagir avec la 2,3-dihydrofurane dans le 1,4-dioxane pour obtenir le 7-éthyltryptophol, qui est cyclisé avec le méthyl 3-méthoxy-2-penténoate pour obtenir l'étodolac .
Analyse Des Réactions Chimiques
Types de réactions : L'étodolac subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Par exemple, il peut être oxydé par le fer (III) en présence d'o-phénanthroline ou de bipyridyle pour former un tris-complexe . Il peut également subir des réactions de réduction, telles que la réduction du fer (III) en fer (II) en présence d'étodolac .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'étodolac comprennent le chlorure de fer (III), l'o-phénanthroline, le bipyridyle et le ferricyanure . Ces réactions sont généralement effectuées dans des solutions acides ou tamponnées à des niveaux de pH spécifiques pour optimiser la formation des produits souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions de l'étodolac comprennent divers complexes de fer, tels que le complexe fer (II)-bipyridyle et le complexe fer (II)-o-phénanthroline . Ces complexes sont souvent utilisés dans les dosages spectrophotométriques pour déterminer la concentration de l'étodolac dans les formulations pharmaceutiques .
Applications de la recherche scientifique
L'étodolac a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes des AINS et leurs interactions avec les enzymes . En biologie, l'étodolac est utilisé pour étudier les effets des AINS sur les processus cellulaires et l'inflammation . En médecine, l'étodolac est utilisé pour traiter des affections telles que l'arthrose, la polyarthrite rhumatoïde et la douleur aiguë . Il est également utilisé dans le développement de nouveaux systèmes d'administration de médicaments, tels que les nanoémulsions et les transporteurs lipidiques nanostructurés, pour améliorer sa biodisponibilité et ses effets thérapeutiques .
Mécanisme d'action
L'étodolac exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), impliquée dans la synthèse des prostaglandines . En bloquant l'activité de la COX, l'étodolac réduit la production de prostaglandines, ce qui entraîne une diminution de l'inflammation, de la douleur et de la fièvre . L'étodolac est plus sélectif pour l'isoforme COX-2, qui est principalement impliquée dans l'inflammation, par rapport à l'isoforme COX-1, qui est impliquée dans la protection de la muqueuse gastrique .
Applications De Recherche Scientifique
Cancer Therapy
Etodolac has garnered attention for its potential as an adjunctive treatment in cancer therapy. Recent studies have highlighted its ability to enhance the sensitivity of cancer cells to chemotherapeutic agents:
- Synergistic Effects with Chemotherapy : A significant study demonstrated that this compound sensitizes head and neck cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. The mechanism involves the down-regulation of thymidylate synthase (TS) expression, which is often overexpressed in 5-FU-resistant cells. This suggests that this compound may play a crucial role in overcoming drug resistance in certain cancer types by modulating the expression of key proteins involved in drug metabolism and resistance pathways .
- Inhibition of Tumor Growth : Research has indicated that COX-2 inhibitors, including this compound, can induce apoptosis in various solid tumor cell lines. This effect is particularly noted in cancers such as glioma, lung, and colorectal cancers, where COX-2 is often overexpressed .
Antimicrobial Activity
Emerging research has explored the antimicrobial properties of this compound, suggesting its potential as an adjuvant therapy against bacterial infections:
- Inhibition of Biofilm Formation : A study investigating this compound's antibacterial effects found significant activity against gram-positive bacteria, particularly Enterococcus faecium. The compound demonstrated anti-biofilm properties, indicating its potential use alongside traditional antibiotics to combat resistant strains .
- Novel Therapeutic Applications : Given the rising issue of antimicrobial resistance (AMR), this compound may offer new avenues for treatment strategies targeting resistant infections, particularly when used in combination with existing antibiotics .
Pain Management
This compound is widely used for managing various pain conditions due to its effective analgesic properties:
- Chronic Pain Conditions : Clinical trials have established this compound's efficacy in treating osteoarthritis and rheumatoid arthritis. Comparative studies show that it performs similarly to other NSAIDs like naproxen and nabumetone without significant differences in adverse events .
- Acute Pain Relief : this compound has also been evaluated for acute pain management following surgeries such as dental extractions and orthopedic procedures. Its rapid absorption and effectiveness make it a suitable option for postoperative pain control .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Therapy | Enhances sensitivity to chemotherapy (e.g., 5-FU) | Down-regulates TS expression; induces apoptosis |
Antimicrobial Activity | Potential adjuvant against bacterial infections | Significant anti-biofilm activity against gram-positives |
Pain Management | Effective for chronic and acute pain conditions | Comparable efficacy to other NSAIDs; well tolerated |
Mécanisme D'action
Etodolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . By blocking the activity of COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . This compound is more selective for the COX-2 isoform, which is primarily involved in inflammation, compared to the COX-1 isoform, which is involved in protecting the stomach lining .
Comparaison Avec Des Composés Similaires
L'étodolac est similaire à d'autres AINS, tels que l'ibuprofène, le naproxène et le diclofénac, dans son mécanisme d'action et ses effets thérapeutiques . L'étodolac présente une sélectivité plus élevée pour la COX-2 par rapport à certains autres AINS, ce qui peut entraîner moins d'effets secondaires gastro-intestinaux . De plus, il a été démontré que l'étodolac a une demi-vie et une durée d'action plus longues que certains autres AINS, ce qui le rend adapté à une administration une fois par jour .
Liste de composés similaires :- Ibuprofène
- Naproxène
- Diclofénac
- Célécoxib
- Méloxicam
L'étodolac se distingue par sa structure chimique unique et son équilibre entre l'inhibition de la COX-1 et de la COX-2, ce qui offre des effets anti-inflammatoires et analgésiques efficaces avec un risque potentiellement moindre d'effets secondaires gastro-intestinaux .
Activité Biologique
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily used in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain management. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential adverse effects.
This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. Notably, this compound is reported to be 5 to 50 times more selective for COX-2 than COX-1 , which may contribute to its relatively lower gastrointestinal side effects compared to other NSAIDs .
The detailed mechanism can be summarized as follows:
- Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, this compound reduces the production of prostaglandins involved in inflammatory responses.
- Analgesic Effects : The reduction in prostaglandins leads to decreased pain sensitivity.
- Antipyretic Action : this compound may exert its antipyretic effects through central actions on the hypothalamus, promoting heat loss by increasing cutaneous blood flow .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Bioavailability : Approximately 80% from oral formulations.
- Volume of Distribution : 390 mL/kg.
- Protein Binding : Over 99%, primarily to albumin.
- Metabolism : Extensively metabolized in the liver; renal excretion accounts for about 72% of elimination .
Clinical Efficacy
This compound has been evaluated in various clinical trials for its effectiveness in treating osteoarthritis and rheumatoid arthritis. A comparison with other NSAIDs such as naproxen and diclofenac revealed that this compound provides significant relief from pain and improves overall function. Notable findings from clinical studies include:
Study Comparison | This compound Efficacy | Comparator Efficacy |
---|---|---|
This compound vs Naproxen | 40% response rate | 16% response rate |
This compound vs Diclofenac | 66% response rate | 56% response rate |
This compound vs Piroxicam | 72% response rate | 75% response rate |
These results indicate that this compound is at least as effective as other NSAIDs and may offer advantages in terms of side effect profiles .
Case Study 1: Acute Liver Failure
A notable case involved a 73-year-old female patient who developed acute liver failure after six months of this compound treatment. Laboratory tests indicated severe liver impairment following the initiation of this compound therapy. Upon discontinuation of the drug, there was a noted improvement in liver function tests, supporting the diagnosis of this compound-induced liver injury .
Case Study 2: Efficacy in Rheumatoid Arthritis
In a randomized controlled trial involving patients with rheumatoid arthritis, this compound was administered at doses of 600 mg daily. The study reported significant improvements in pain scores and overall patient assessments compared to baseline measurements .
Adverse Effects
While this compound is generally well-tolerated, it is associated with potential adverse effects:
- Gastrointestinal Issues : Although less frequent than other NSAIDs, abdominal pain and dyspepsia can occur.
- Hepatotoxicity : Cases of drug-induced liver injury have been reported, necessitating monitoring during prolonged use .
- Renal Effects : As with other NSAIDs, caution is advised in patients with pre-existing renal conditions.
Propriétés
IUPAC Name |
2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |
Record name | Etodolac [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020615 | |
Record name | Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.92e-02 g/L | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41340-25-4 | |
Record name | Etodolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etodolac [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etodolac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etodolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETODOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 148 °C | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.